
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on pyrazole derivatives demonstrates advanced synthetic strategies and structural characterization techniques. For instance, novel methods for synthesizing pyrazole-based heterocycles involve detailed spectroscopic analysis to confirm their structures (Dawood et al., 2011), highlighting the compound's structural complexity and the importance of accurate characterization in research applications.
Biological Activity
Several studies investigate the biological activities of pyrazole derivatives, indicating their potential in developing new therapeutics. For example, certain pyrazole compounds have shown significant antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents (Sun et al., 2013). Additionally, their potential inhibitory effects on specific enzymes or cellular targets further suggest their applicability in designing drugs with precise mechanisms of action.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-(benzyloxy)benzaldehyde with 3-bromobenzaldehyde to form the corresponding Schiff base, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "3-bromobenzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "Hydrazine hydrate", "Sodium acetate", "Ethanol", "Acetic acid", "Sodium hydroxide", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)benzaldehyde (1.0 equiv) and 3-bromobenzaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium acetate (2.0 equiv) and a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and add sodium hydroxide (2.0 equiv) to adjust the pH to 9-10. Extract the product with chloroform (3 x 20 mL).", "Step 6: Combine the organic layers and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent to obtain the desired product as a yellow solid." ] } | |
CAS-Nummer |
1285526-54-6 |
Produktname |
(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide |
Molekularformel |
C24H19BrN4O2 |
Molekulargewicht |
475.346 |
IUPAC-Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15- |
InChI-Schlüssel |
IDBHAKLWXREEEK-YSMPRRRNSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
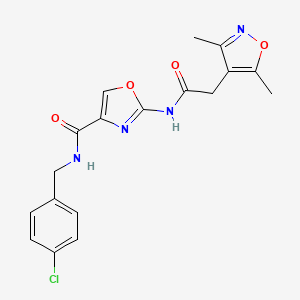

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)
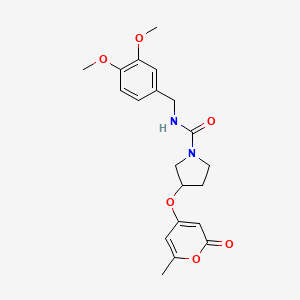
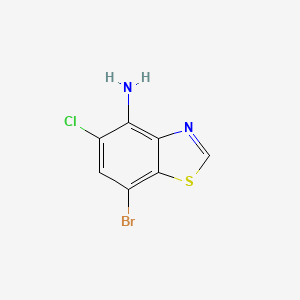


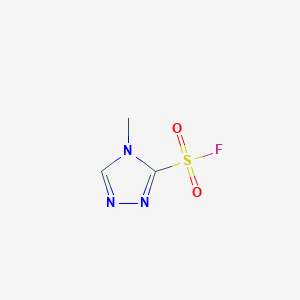
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)
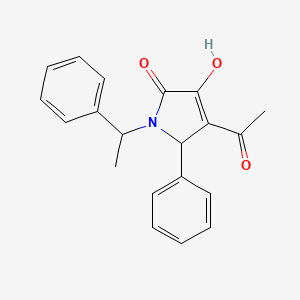
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)
